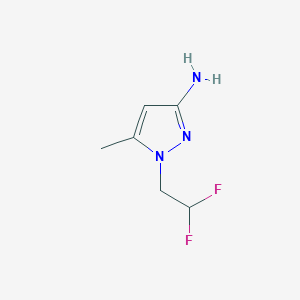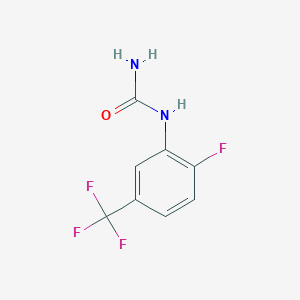
2-Fluoro-4-(methylsulphonyl)phenacyl bromide
Übersicht
Beschreibung
2-Fluoro-4-(methylsulphonyl)phenacyl bromide is a chemical compound with the molecular formula C9H8BrFO3S. It is known for its unique structural features, which include a fluorine atom, a methylsulphonyl group, and a bromide attached to a phenacyl moiety. This compound is utilized in various scientific research fields due to its reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(methylsulphonyl)phenacyl bromide typically involves the bromination of 2-Fluoro-4-(methylsulphonyl)acetophenone. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure the selective bromination at the phenacyl position.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process may involve continuous flow reactors and advanced purification techniques like recrystallization or chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-4-(methylsulphonyl)phenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulphonyl group can be oxidized to sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The carbonyl group in the phenacyl moiety can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-(methylsulphonyl)phenacyl bromide is widely used in scientific research due to its versatile reactivity:
Chemistry: It serves as a building block for synthesizing more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein labeling due to its ability to form covalent bonds with nucleophilic sites in biomolecules.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism by which 2-Fluoro-4-(methylsulphonyl)phenacyl bromide exerts its effects involves the formation of covalent bonds with nucleophilic sites in target molecules. The bromide group acts as a leaving group, allowing the compound to react with nucleophiles such as amines, thiols, or hydroxyl groups. This reactivity makes it useful in modifying biomolecules and studying enzyme mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-4-(methylsulphonyl)acetophenone: Lacks the bromide group, making it less reactive in nucleophilic substitution reactions.
4-(Methylsulphonyl)phenacyl bromide: Lacks the fluorine atom, which may affect its reactivity and selectivity in certain reactions.
2-Fluoro-4-(methylthio)phenacyl bromide: Contains a methylthio group instead of a methylsulphonyl group, altering its oxidation and reduction behavior.
Uniqueness
2-Fluoro-4-(methylsulphonyl)phenacyl bromide is unique due to the presence of both a fluorine atom and a methylsulphonyl group, which confer distinct reactivity and selectivity in chemical reactions. This combination of functional groups makes it a valuable tool in synthetic chemistry and various research applications.
Eigenschaften
IUPAC Name |
2-bromo-1-(2-fluoro-4-methylsulfonylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3S/c1-15(13,14)6-2-3-7(8(11)4-6)9(12)5-10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMMBLMFAXJDBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)CBr)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine](/img/structure/B3039289.png)










![3-(4-Hydroxyphenyl)-2-[4-(trifluoromethoxy)benzoylamino]propanoic acid](/img/structure/B3039305.png)


